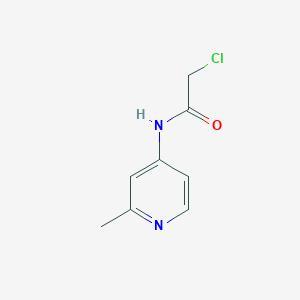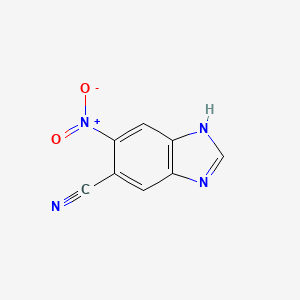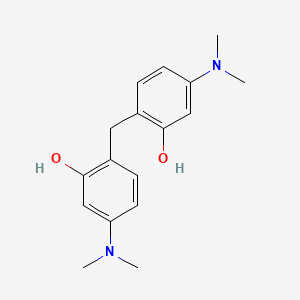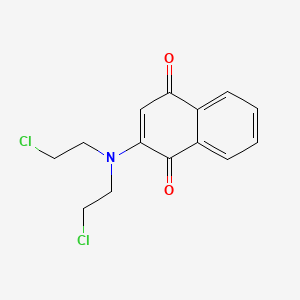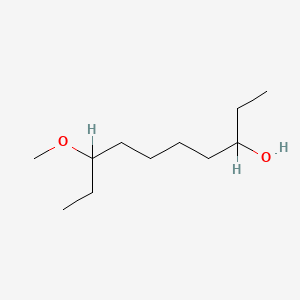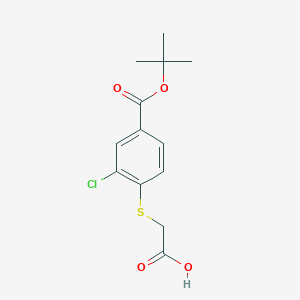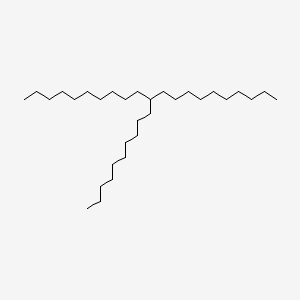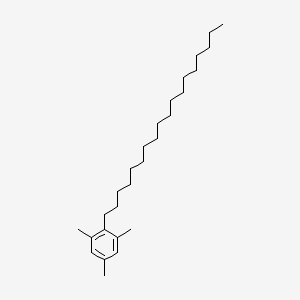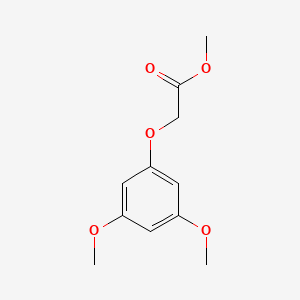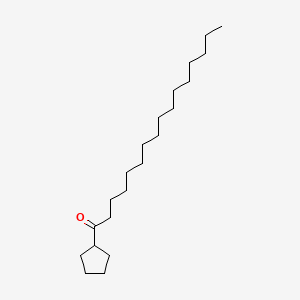
1-Cyclopentyl-1-hexadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1-hexadecanone is an organic compound with the molecular formula C21H40O. It is characterized by a cyclopentyl group attached to a hexadecanone backbone.
Preparation Methods
The synthesis of 1-Cyclopentyl-1-hexadecanone typically involves the reaction of cyclopentylmagnesium bromide with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation or the use of alternative starting materials to improve yield and reduce costs .
Chemical Reactions Analysis
1-Cyclopentyl-1-hexadecanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-1-hexadecanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-hexadecanone involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or pain .
Comparison with Similar Compounds
1-Cyclopentyl-1-hexadecanone can be compared with other similar compounds, such as:
1-Cyclopentyl-1-dodecanone: Similar structure but with a shorter carbon chain.
1-Cyclopentyl-1-octadecanone: Similar structure but with a longer carbon chain.
Cyclopentyl methyl ketone: Contains a cyclopentyl group but with a different ketone structure.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the cyclopentyl group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C21H40O |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-cyclopentylhexadecan-1-one |
InChI |
InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-21(22)20-17-15-16-18-20/h20H,2-19H2,1H3 |
InChI Key |
ZQEHAALHHNYDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)

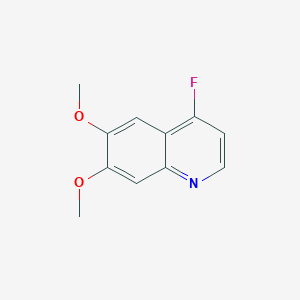
![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
